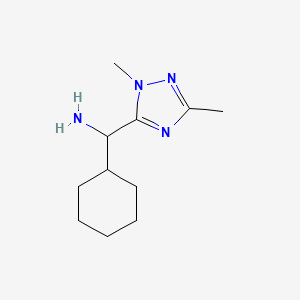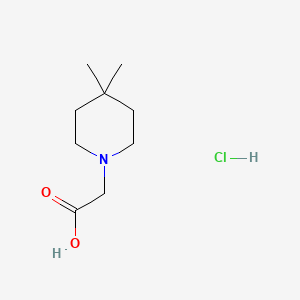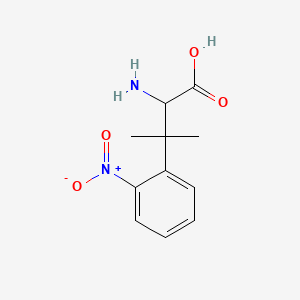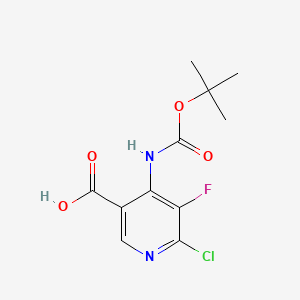
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid is a chemical compound that belongs to the class of nicotinic acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound also contains chlorine and fluorine atoms, which can influence its reactivity and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The chlorination and fluorination steps can be achieved using appropriate halogenating agents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid in organic solvents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Deprotection: TFA in dichloromethane or HCl in methanol are commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative, while substitution reactions can introduce various functional groups at the halogenated positions .
Aplicaciones Científicas De Investigación
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group can influence its binding affinity and selectivity. Upon deprotection, the free amine derivative can interact with biological targets, potentially inhibiting or modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
- 4-((tert-Butoxycarbonyl)amino)-6-chloronicotinic acid
- 4-((tert-Butoxycarbonyl)amino)-5-fluoronicotinic acid
- 4-((tert-Butoxycarbonyl)amino)-6-chloro-3-fluoronicotinic acid
Uniqueness
4-((tert-Butoxycarbonyl)amino)-6-chloro-5-fluoronicotinic acid is unique due to the specific combination of chlorine and fluorine atoms, which can influence its reactivity and biological activity. The presence of the Boc protecting group also allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C11H12ClFN2O4 |
|---|---|
Peso molecular |
290.67 g/mol |
Nombre IUPAC |
6-chloro-5-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12ClFN2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-14-8(12)6(7)13/h4H,1-3H3,(H,16,17)(H,14,15,18) |
Clave InChI |
BJAZBUYYNYGTFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1C(=O)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


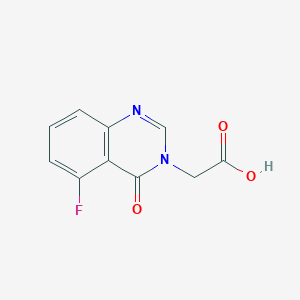
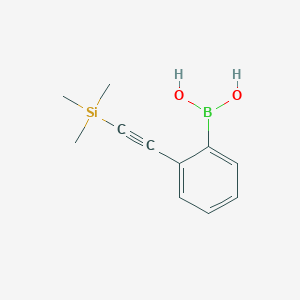

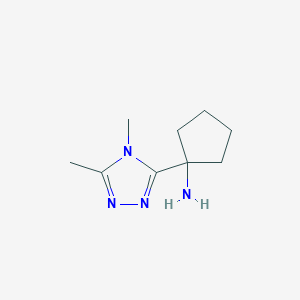
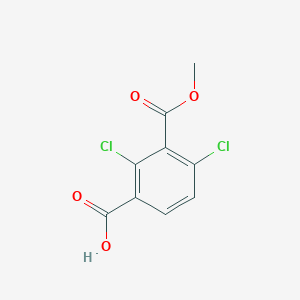
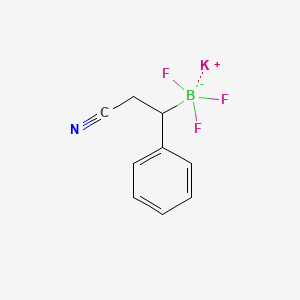
![rac-tert-butyl N-[(1R,3S)-3-(2-bromoacetyl)cyclohexyl]carbamate](/img/structure/B13475598.png)
![6,6-Dioxo-6lambda6-thiaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13475601.png)
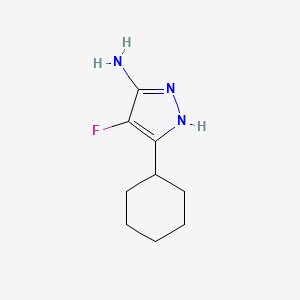
![2-Methylidenespiro[3.4]octane](/img/structure/B13475634.png)
